4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole
Description
Properties
CAS No. |
2758000-34-7 |
|---|---|
Molecular Formula |
C5H8IN3 |
Molecular Weight |
237.04 g/mol |
IUPAC Name |
4-iodo-1-propan-2-yltriazole |
InChI |
InChI=1S/C5H8IN3/c1-4(2)9-3-5(6)7-8-9/h3-4H,1-2H3 |
InChI Key |
CLTHJWSYBBIHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=N1)I |
Purity |
91 |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Elucidation of 4 Iodo 1 Propan 2 Yl 1h 1,2,3 Triazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of 1,2,3-triazole derivatives, enabling the unambiguous assignment of isomers and substituent positions.
¹H and ¹³C NMR for Structural Fingerprinting
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide a fundamental "fingerprint" of the molecular structure of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole. In ¹H NMR spectra of 1,4-disubstituted 1,2,3-triazoles, the proton at the C5 position of the triazole ring typically appears as a singlet in the range of 8.00–8.75 ppm. mdpi.com The chemical shifts of the isopropyl group protons would also be observable, providing further structural confirmation.
For ¹³C NMR, the signals for the C4 and C5 carbons of the triazole ring are characteristic. In 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 signals generally appear between 139.27–148.64 ppm and 122.46–127.49 ppm, respectively. mdpi.com The presence of the iodine atom directly attached to the C4 position would influence its chemical shift. The carbon signals from the propan-2-yl substituent would also be present in their expected regions.
Table 1: Representative ¹H and ¹³C NMR Data for 1,4-Disubstituted 1,2,3-Triazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Nitro-1,3-bis(4,4'-dihydroxymethyl)-1,2,3-triazolyl-2-azapropane mdpi.com | DMSO-d6 | 8.13 (s, 2H, triazole-H), 6.55 (s, 4H), 5.26 (t, J = 6.0 Hz, 2H), 4.53 (d, J = 8.0 Hz, 4H) | 148.63, 123.96, 62.86, 55.28 |
| 2-Nitro-1,3-bis(4,4'-diphenyl)-1,2,3-triazolyl-2-azapropane mdpi.com | DMSO-d6 | 8.75 (s, 2H, triazole-H), 7.87 (d, J = 8.0 Hz, 4H), 7.34-7.48 (m, 6H), 6.66 (s, 4H) | 146.92, 130.68, 129.42, 128.62, 125.77, 122.59, 62.94 |
| 3-Nitro-1,5-bis(4,4'-diphenyl)-1,2,3-triazolyl-3-azapropane mdpi.com | DMSO-d6 | 8.59 (s, 2H, triazole-H), 7.83 (d, J = 8.0 Hz, 4H), 7.32-7.47 (m, 6H), 4.67 (t, J = 6.0 Hz, 4H), 4.10 (t, J = 6.0 Hz, 4H) | 146.97, 131.02, 129.39, 128.42, 125.62, 122.46, 51.85, 46.78 |
Note: This table presents data for related triazole derivatives to illustrate typical chemical shift ranges.
Advanced Multinuclear NMR (e.g., ¹⁵N, ²⁹Si) for Comprehensive Structural Analysis
To gain deeper structural insights, particularly for distinguishing between different isomeric forms of triazoles (1,4-, 1,5-, and 2,4-disubstituted), ¹⁵N NMR spectroscopy is a powerful tool. rsc.org The chemical shifts of the three nitrogen atoms in the triazole ring are highly sensitive to their chemical environment and the substitution pattern. rsc.org For instance, ¹H/¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments can unambiguously determine the connectivity between protons and nitrogen atoms, thus confirming the isomeric structure. rsc.org Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used in conjunction with experimental data to predict and verify ¹⁵N chemical shifts, further solidifying the structural assignment. rsc.org
While there is no specific mention of ²⁹Si NMR for this compound in the search results, this technique would be relevant if the molecule were functionalized with a silicon-containing group.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For 1,2,3-triazole derivatives, this technique is crucial for confirming the regiochemistry of substitution. nih.govrsc.org
For example, the crystal structure of 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole was determined to be orthorhombic with the space group P2₁2₁2₁. researchgate.net Similarly, the structures of various iodo- and nitro-substituted 1,2,3-triazoles have been confirmed by X-ray analysis, providing precise geometric parameters. rsc.org In the case of this compound, X-ray crystallography would reveal the exact orientation of the isopropyl and iodo substituents on the triazole ring and how the molecules pack in the crystal lattice.
The crystal structure of the related compound 4-iodo-1H-pyrazole shows a catemeric motif formed through hydrogen bonding. mdpi.com Although this compound lacks the N-H proton for such hydrogen bonding, other intermolecular interactions like halogen bonding involving the iodine atom could influence its solid-state structure.
Other Spectroscopic Techniques for Structural Confirmation (e.g., Infrared Spectroscopy)
For this compound, one would expect to observe characteristic absorption bands corresponding to the C-H vibrations of the isopropyl group and the triazole ring, as well as vibrations associated with the C-N, N=N, and C-I bonds. While specific IR data for the title compound is not available, the spectra of related triazoles provide a reference for the expected vibrational modes. rsc.org
Advanced Synthetic Methodologies and Green Chemistry Aspects in Iodo Triazole Synthesis
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govnih.gov In the context of iodo-triazole synthesis, microwave irradiation offers significant advantages over conventional heating methods, including reduced reaction times—often from hours to minutes—and enhanced energy efficiency. nih.govscielo.org.zaias.ac.in
The copper(I)-catalyzed 1,3-dipolar cycloaddition of azides and alkynes, a cornerstone of "click chemistry," is particularly amenable to microwave conditions. ias.ac.in Researchers have demonstrated that using a copper(I) iodide (CuI) catalyst in a solvent mixture like DMF/H₂O under microwave irradiation can produce 1,2,3-triazole derivatives in significantly higher yields and shorter times compared to traditional heating. ias.ac.in For instance, reactions that require 8 hours of conventional heating at 80°C can be completed in just 12 minutes under microwave irradiation at 180 W. ias.ac.in This rapid and efficient heating minimizes the formation of byproducts and simplifies purification. nih.gov
The synthesis of various 1,2,3-triazole derivatives, including those with structural complexity, has been successfully achieved using this technology. asianpubs.orgmdpi.com The choice of catalyst and solvent system is crucial; however, the primary advantage remains the dramatic reduction in reaction time, a key principle of green chemistry. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,3-Triazoles
| Method | Catalyst | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional | CuI | DMF:H₂O (1:3) | 8 hours | Moderate | ias.ac.in |
| Microwave | CuI | DMF:H₂O (1:3) | 12 minutes | High | ias.ac.in |
| Conventional | None | Ethanol | 10 hours | Moderate | nih.gov |
| Microwave | None | None | 8-9 minutes | High | nih.gov |
| Conventional | None | Ethanol | 27 hours | Moderate | nih.gov |
| Microwave | None | Ethanol | 30 minutes | 96% | nih.gov |
This table provides illustrative examples of the advantages of microwave-assisted synthesis for triazoles.
Aqueous and Solvent-Free Reaction Conditions
The development of synthetic protocols that utilize water as a solvent or eliminate solvents entirely represents a significant advancement in green chemistry. These approaches reduce reliance on volatile, toxic, and often costly organic solvents.
Aqueous synthesis of triazoles, including iodo-triazoles, is highly effective, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.com The use of water or aqueous-organic solvent mixtures, such as t-BuOH/H₂O, is common. mdpi.comnih.gov In some cases, reactions in pure water can proceed smoothly, allowing for the direct precipitation of the product, which simplifies isolation and purification, minimizes waste, and reduces operational costs. mdpi.comnih.gov The synthesis of 1,5-disubstituted 1,2,3-triazoles has been achieved in open air and water using a Nickel-based catalytic system, highlighting a highly regioselective and green method. mdpi.com
Furthermore, the biodegradable solvent Cyrene™, derived from cellulose, has been successfully used for triazole synthesis. This solvent allows for product isolation via simple precipitation in water, thereby avoiding extractions with organic solvents and chromatographic purification. nih.gov
Solvent-free reaction conditions offer the ultimate green alternative. Direct arylation of disubstituted triazoles with aryl halides has been reported using a Pd/C catalyst under solvent-free conditions, yielding fully decorated triazoles with good to excellent results. nih.gov These methods align with the principles of waste prevention and atom economy.
Catalyst Design and Recyclability Studies
Catalyst innovation is at the heart of modern synthetic chemistry, with a strong emphasis on developing efficient, reusable, and environmentally benign catalytic systems. For iodo-triazole synthesis, research has focused on both homogeneous and heterogeneous catalysts.
Copper remains a dominant metal in triazole synthesis. frontiersin.orgnih.gov A notable method involves the in situ generation of a copper(I) catalyst from copper(II) perchlorate (B79767) and sodium iodide. This system also produces electrophilic triiodide ions, which mediate the cycloaddition and subsequent iodination to yield 5-iodo-1,4-disubstituted-1,2,3-triazoles. nih.gov
To enhance sustainability, significant effort has been directed towards heterogeneous catalysts that can be easily recovered and reused. Examples include:
Silica-supported Catalysts : A reusable silica-supported zinc catalyst has been developed for the one-pot synthesis of 1,4-disubstituted triazoles. mdpi.com
Metal Nanoparticles : Gold nanoparticles supported on metal oxides like TiO₂ have been shown to effectively catalyze the one-pot, three-component synthesis of 1,4-disubstituted-1,2,3-triazoles under microwave irradiation. The Au/TiO₂ catalyst demonstrated good recyclability over several cycles. mdpi.com
Bimetallic Nanoheterostructures : Ag₂O–ZnO nanoheterostructures have been reported as a viable copper-free bimetallic catalyst for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. This catalyst showed high recoverability for at least eight cycles. rsc.org
Mixed Metal Oxides : A copper–zinc catalyst supported on Al₂O₃–TiO₂ serves as an efficient and recyclable heterogeneous system for synthesizing 1,2,4-triazoles using air as the oxidant. rsc.org
These recyclable catalysts not only reduce costs but also minimize metal leaching into the final product and the environment, aligning with the principles of green and sustainable chemistry. rsc.orgnih.gov
Table 2: Examples of Recyclable Catalysts in Triazole Synthesis
| Catalyst | Reaction Type | Key Features | Recyclability | Reference |
|---|---|---|---|---|
| Ag₂O–ZnO | One-pot triazole synthesis | Copper-free, room temperature | At least 8 cycles | rsc.org |
| Cu–Zn/Al₂O₃–TiO₂ | Oxidative synthesis of 1,2,4-triazoles | Uses air as oxidant, ligand-free | Multiple cycles with no significant activity loss | rsc.org |
| Au/TiO₂ | Three-component triazole synthesis | Microwave-assisted, one-pot | At least 5 cycles | mdpi.com |
| V₂O₅/FAp | Three-component pyrimidine (B1678525) synthesis | Mild conditions, green solvent | Reusable | nih.gov |
This table summarizes various heterogeneous catalysts, highlighting their reusability.
Asymmetric Synthesis Approaches (e.g., Kinetic Resolution of Alkyne and Azide (B81097) Precursors)
The synthesis of chiral triazoles is of great interest in medicinal chemistry. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds, and several strategies have been developed to achieve this in triazole synthesis. researchgate.net
One powerful technique is kinetic resolution , where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted slow-reacting enantiomer and the product formed from the fast-reacting enantiomer. A non-enzymatic, simultaneous kinetic resolution of a racemic alkyne and a racemic azide has been reported using an asymmetric copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net This "coetaneous" kinetic resolution, employing a chiral CuCl-(R,R)-Ph-Pybox catalyst, selectively produces one major triazolic diastereoisomer. researchgate.net
Another approach is dynamic kinetic resolution (DKR) , where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single product enantiomer. Rhodium-catalyzed DKR has been used in the reaction of nitrogen-containing heterocycles with racemic internal allenes to provide N-allylated triazoles with high enantioselectivity. mdpi.com
These methods rely on the design of chiral catalysts and ligands that can effectively discriminate between the enantiomers of the starting materials (alkynes or azides). researchgate.netacs.org The development of enantioselective azidation/click cascade reactions represents another frontier, providing access to chiral 1,2,3-triazoles. researchgate.net
Tandem and One-Pot Reaction Sequences for Increased Efficiency
Tandem and one-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. scholaris.ca These strategies are particularly well-suited for the construction of complex molecules like substituted iodo-triazoles.
Several one-pot methods for synthesizing 4- or 5-iodo-1,2,3-triazoles have been developed. A common approach involves the reaction of a terminal alkyne, an organic azide, and an iodine source in the presence of a copper catalyst. researchgate.netorganic-chemistry.org For example, 5-iodo-1,4-disubstituted-1,2,3-triazoles can be synthesized regiospecifically in a one-pot reaction from terminal alkynes, fluoroalkyl azides, and an electrophilic iodine source like iodine monochloride (ICl), catalyzed by copper(I) iodide. organic-chemistry.org
Another innovative one-pot, three-component synthesis uses a combination of a 1-copper(I) alkyne and molecular iodine, which serves as a synthetic equivalent of a 1-iodoalkyne. rsc.org This mixture reacts directly with an azide to form the desired 5-iodo-1,2,3-triazole, bypassing the need to pre-synthesize the often unstable 1-iodoalkyne intermediate. rsc.org
Tandem procedures have also been established for further functionalization. For instance, a one-pot reaction for synthesizing 1,2,3-triazole thioethers starts from an iodo-triazole, which reacts with sulfur, is reduced with sodium borohydride, and is then alkylated in the same vessel. researchgate.net These multi-step, single-vessel sequences exemplify the efficiency gains achievable through modern synthetic design. nih.govresearchgate.net
Applications of 4 Iodo 1 Propan 2 Yl 1h 1,2,3 Triazole and Its Functionalized Derivatives in Chemical Research
Utility as Synthetic Intermediates in Complex Organic Transformations
The title compound and its derivatives are highly valued as intermediates for constructing more complex molecular structures. The triazole ring itself is a stable scaffold, and the iodo-substituent provides a reactive handle for further functionalization through cross-coupling reactions, metal-halogen exchange, or conversion to other functional groups.
Research has demonstrated that iodinated triazoles can serve as precursors for the synthesis of other important heterocyclic systems. For instance, palladium-catalyzed annulation reactions of 5-iodo-1,2,3-triazoles have been employed to create fused heterocyclic structures. rsc.org While this example involves a constitutional isomer, the principle of using the iodo-triazole moiety as a linchpin for building fused rings is a key application.
Furthermore, the linkage of triazole rings to other heterocycles, such as pyrrole (B145914), is a common strategy in medicinal chemistry and materials science. researchgate.netnih.gov The synthesis of molecules containing both pyrrole and triazole motifs often involves the coupling of a pyrrole precursor with a triazole precursor, or vice-versa, highlighting the role of functionalized triazoles in generating these combined scaffolds. researchgate.net Although direct conversion of the 4-iodo-1,2,3-triazole ring itself into a pyrrole is less commonly documented, its role as a key building block to be integrated with pre-formed pyrrole rings is significant.
The true strength of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole lies in its utility as a versatile building block. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides facile access to the 1,4-disubstituted triazole core. mdpi.com Subsequent iodination yields the 4-iodo derivative, which can then be elaborated into a vast array of complex molecules.
This building block approach is widely used in medicinal chemistry to create libraries of compounds for drug discovery. For example, derivatives of 1H-1,2,3-triazole have been optimized as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism. nih.gov In these studies, various substituents are explored, and it was noted that an isopropyl group was well-tolerated for retaining biological activity. nih.gov Similarly, 1,2,3-triazole-uracil hybrids have been synthesized and evaluated as promising anti-tumor agents. nih.gov The synthesis of these molecules relies on the modular assembly of building blocks, where a functionalized triazole could be a key component. The iodo-substituent on the triazole ring is particularly useful for introducing further diversity via cross-coupling reactions.
Novel chiral triazole-based diaryliodonium salts have been synthesized and used in enantioselective catalysis, demonstrating the role of the triazole as a scaffold for complex, functional molecules. acs.org The synthesis of these catalysts often starts with simpler, functionalized triazoles that are built upon in a stepwise fashion. acs.org
| Molecule Class | Synthetic Strategy | Application | Reference |
|---|---|---|---|
| PXR Inhibitors | Optimization of 1H-1,2,3-triazole-4-carboxamides. | Medicinal Chemistry (Drug Metabolism) | nih.gov |
| Anti-Tumor Agents | Cu(I) catalyzed coupling of azides with alkyne-functionalized uracil. | Medicinal Chemistry (Oncology) | nih.gov |
| Chiral Diaryliodonium Salts | Multi-step synthesis involving the formation of a triazole ring via click chemistry. | Asymmetric Catalysis | acs.org |
| Triazole-Fused Heterocycles | Palladium-catalyzed annulation of 5-iodo-1,2,3-triazoles. | Organic Synthesis | rsc.org |
Role in Catalysis
The unique electronic properties of the 1,2,3-triazole ring, combined with its ability to be easily functionalized, have led to its use in the design of sophisticated catalytic systems.
The nitrogen atoms within the 1,2,3-triazole ring can act as donor atoms, allowing the triazole moiety to function as a ligand for transition metals. rsc.org By incorporating triazole units into larger molecular frameworks, chemists can design multidentate ligands that coordinate to metal centers, forming stable and catalytically active complexes. A prominent example is the use of 2,6-bis(1,2,3-triazol-4-yl)pyridines (pytri) as terdentate ligands. These ligands have been shown to form stable coordination compounds with metals like iron, creating complexes with interesting electrochemical properties. rsc.org The facile synthesis of the triazole components via click chemistry makes these complex ligands readily accessible.
One of the most significant applications of triazoles in catalysis is their use as precursors to N-Heterocyclic Carbenes (NHCs). beilstein-journals.org NHCs are a class of powerful organocatalysts and are also widely used as supporting ligands in transition metal catalysis. beilstein-journals.org 1,2,3-triazolium salts, which can be prepared by the alkylation of the corresponding triazole, are deprotonated to generate 1,2,3-triazol-5-ylidenes, a specific class of NHCs.
Chiral triazolium salts are particularly valuable as they give rise to chiral NHCs, which are used in asymmetric organocatalysis. tcichemicals.comstarshinechemical.com The structure of the triazole precursor, including the substituents at the N1 and C4 positions (such as the isopropyl and iodo groups in the parent compound), directly influences the steric and electronic properties of the resulting NHC, and thus its performance in catalytic reactions. tcichemicals.com
| Catalytic Species | Precursor | Role in Catalysis | Reference |
|---|---|---|---|
| Terdentate Ligands | 2,6-bis(1,2,3-triazol-4-yl)pyridines | Forms stable complexes with transition metals (e.g., Fe). | rsc.org |
| Chiral N-Heterocyclic Carbenes (NHCs) | Chiral 1,2,3-Triazolium Salts | Asymmetric Organocatalysis. | tcichemicals.comstarshinechemical.com |
Applications in Materials Science and Supramolecular Chemistry
Beyond its role in synthesis and catalysis, the 1,2,3-triazole unit has found numerous applications in materials science and supramolecular chemistry. researchgate.net These applications stem from the distinct electronic nature of the triazole ring, including its large dipole moment and its ability to participate in non-covalent interactions like hydrogen and halogen bonding. rsc.orgresearchgate.net
The C-I bond in 4-iodo-1,2,3-triazoles is a potential halogen bond donor. Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. This interaction is increasingly being exploited for the rational design of solid-state materials and for anion recognition. rsc.org Recently, bidentate and tridentate halogen bond donors based on 5-iodo-1,2,3-triazolium scaffolds have been synthesized and shown to be effective activators in halide abstraction reactions, a testament to the power of the C-I halogen bond in this heterocyclic context. rsc.org
The combination of facile "click" synthesis and diverse supramolecular interactions makes triazoles attractive components for building complex, self-assembling systems and functional materials. acs.orgrsc.org They can be incorporated into polymers, dendrimers, and other macromolecules to control their structure and properties. For instance, iodo-triazole derivatives are mentioned as important intermediates for agrochemicals, dyes, and other functional materials, underscoring their broad utility. google.com
Construction of Triazole-Based Macrocycles and Cages
The synthesis of macrocycles is a challenging yet crucial area of chemistry, with applications ranging from host-guest chemistry to drug design. mdpi.comnih.gov The 1,2,3-triazole moiety is an ideal component for macrocyclic structures due to its planarity, stability, and the reliable CuAAC reaction used for its formation. mdpi.com This reaction, which joins an azide (B81097) and an alkyne, is highly efficient for the crucial ring-closing step in macrocyclization. nih.gov
The use of iodo-substituted triazoles, such as this compound, in this context is particularly advantageous. A strategy for synthesizing 5-iodo-1,2,3-triazole-containing macrocycles has been developed using a copper flow reactor, which provides an efficient and environmentally friendly method for producing macrocycles ranging from 12- to 31-membered rings. nih.gov The presence of the iodine atom within the macrocyclic framework opens up possibilities for late-stage functionalization. researchgate.net Through palladium-catalyzed cross-coupling reactions, various substituents can be introduced regioselectively onto the triazole ring, allowing for the creation of a library of highly functionalized macrocycles from a single iodinated precursor. nih.govresearchgate.net This modular approach is valuable for exploring structure-activity relationships in fields like medicinal chemistry. semanticscholar.org
Table 1: Examples of Triazole-Based Macrocycle Synthesis Strategies
| Synthesis Strategy | Key Reactants | Catalyst/Conditions | Resulting Structure | Key Features & Advantages |
|---|---|---|---|---|
| Intermolecular CuAAC mdpi.comnih.gov | Bis-alkynes and bis-azides | Cu(I) source (e.g., CuI), DIPEA, ACN | Aza-oxa-triazole based macrocycles | Good yields, tunable properties based on precursors, hassle-free macrocyclization. |
| Intramolecular CuAAC in Flow nih.gov | Azido-alkynes with iodo-substitution | Copper flow reactor | 12- to 31-membered 5-iodo-1,2,3-triazole-containing macrocycles | Efficient, environmentally friendly, allows for subsequent Pd-catalyzed functionalization. |
Exploitation of Halogen Bonding Interactions in Molecular Design
Halogen bonding (XB) is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. nih.govfurman.edu The iodine atom in 4-iodo-1,2,3-triazole derivatives is an excellent XB donor. The electron-withdrawing nature of the triazole ring creates a region of positive electrostatic potential, known as a σ-hole, on the iodine atom opposite the C-I covalent bond, making it highly directional and capable of forming strong interactions. nih.gov
This property has been extensively used in crystal engineering and supramolecular chemistry. nih.gov For instance, researchers have synthesized 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts which demonstrate diverse aggregation patterns driven by halogen bonds between the C–I bonds and various anions. nih.gov Depending on the counter-anion, these salts can form tetramers, trimers, or dimers with distinct shapes like saddles or Chinese lanterns. nih.gov The strength and directionality of these C-I···anion interactions are key to controlling the self-assembly of these molecules in the solid state. nih.gov Such precise control over molecular architecture is fundamental for designing new materials and anion recognition systems. nih.gov
Table 2: Halogen Bonding (XB) in Iodo-Heterocycle Structures
| XB Donor | XB Acceptor | Interaction Type | Key Structural Findings | Reference |
|---|---|---|---|---|
| 1-benzyl-2-iodo-1H-imidazole | Nitrogen atom of adjacent molecule | C–I···N | Forms one-dimensional zigzag ribbons; N···I distance of 2.8765 Å. nih.gov | nih.gov |
| 1-benzyl-4-iodo-1H-imidazole | π-system of adjacent molecule | C–I···π | Forms halogen-bonded dimers. nih.gov | nih.gov |
| 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium | Halide anions (Cl⁻, Br⁻, I⁻) | C–I···X⁻ | Forms tetrameric structures with strong halogen bonds. nih.gov | nih.gov |
Functional Materials with Tailored Electronic Properties
The 1,2,3-triazole ring is a valuable component in the design of functional materials due to its unique electronic characteristics, including a large dipole moment and chemical stability. evitachem.comnih.gov The electronic properties of triazole-based compounds, such as the HOMO-LUMO energy gap (ΔE), can be systematically tuned by altering the substituents on the ring. nih.gov This tunability is critical for applications in fields like opto-electronics, where a lower band gap is often desirable. nih.gov
The introduction of an iodine atom, as in this compound, further influences these properties. Theoretical studies on related functionalized triazole N-oxides have shown that the choice of substituents significantly regulates the material's energy and sensitivity. nih.gov In a study on salicyldehyde-based 1,2,3-triazoles, Density Functional Theory (DFT) calculations were used to investigate their behavior in molecular nano-electronic systems. dntb.gov.ua The results indicated that the electronic response to an applied electric field could be modulated by the molecular structure, suggesting potential use as molecular switches. dntb.gov.ua While specific data for this compound is not detailed, the principles derived from studies of analogous structures are directly applicable, positioning it as a promising building block for materials with tailored electronic and pharmacological properties. researchgate.netresearcher.life
Tools for Chemical Biology Research (excluding direct clinical/therapeutic applications)
Beyond materials science, this compound and its derivatives serve as powerful tools for investigating biological systems. Their utility stems from the combination of the triazole scaffold's stability and the iodine's reactivity. researchgate.net
Scaffolds for Molecular Probes and Imaging Agents
Molecular probes are essential for visualizing and understanding biological processes. The 1,2,3-triazole ring is an excellent scaffold for building these probes because it is biologically inert and stable under a wide range of conditions. nih.gov The iodo-triazole structure is a particularly useful precursor. The iodine atom can be readily substituted using cross-coupling reactions to attach fluorophores, affinity tags, or other reporter groups. researchgate.net
Furthermore, a one-step method has been developed for the aqueous synthesis of 5-iodo-1,2,3-triazoles that can be applied to the direct modification of biomolecules like peptides. nih.gov This method is also adaptable for rapid multicomponent radioactive labeling using sodium ¹²⁵iodide, providing a straightforward route to creating radio-imaging agents for research purposes. nih.gov This highlights the potential of iodo-triazoles as versatile platforms for the development of sophisticated molecular imaging tools.
Reagents for Bioconjugation in Research Applications
Bioconjugation, the process of linking molecules to biomolecules, is a cornerstone of chemical biology. The CuAAC "click" reaction is one of the most widely used bioconjugation methods due to its high efficiency, selectivity, and biocompatibility. nih.gov The reaction forms a stable 1,2,3-triazole linkage between two molecules, one bearing an azide and the other an alkyne.
Iodo-triazoles can be synthesized via click reactions and then used as bifunctional linkers. nih.govnih.gov After the initial triazole formation, the iodine atom serves as a second reaction site. This dual functionality allows for the construction of more complex bioconjugates. For example, a biomolecule could be attached via the click reaction, and a second molecule (like a fluorescent dye or a drug molecule for a drug delivery system) could be attached at the iodine position. Chiral triazole-based iodonium (B1229267) salts have also been developed and used as catalysts in enantioselective reactions, demonstrating the broad utility of these reagents in sophisticated chemical synthesis for biological research. chemrxiv.orgacs.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Role/Application Mentioned |
|---|---|
| This compound | Core subject of the article |
| 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts | Halogen bonding studies, self-assembly |
| 1-benzyl-2-iodo-1H-imidazole | Halogen bonding studies |
| 1-benzyl-4-iodo-1H-imidazole | Halogen bonding studies |
Future Perspectives and Research Challenges in 4 Iodo 1 Propan 2 Yl 1h 1,2,3 Triazole Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Regioselectivity
The development of synthetic methods for producing 1,2,3-triazoles has been a central theme in modern organic chemistry. mdpi.com A primary and efficient pathway to these derivatives is the 1,3-dipolar cycloaddition reaction between azides and alkynes. nih.gov While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for synthesizing 1,4-disubstituted 1,2,3-triazoles, and ruthenium-catalyzed reactions (RuAAC) yield 1,5-disubstituted isomers, the focus is now shifting towards creating fully substituted 1,2,3-triazoles. mdpi.comnih.gov
Key areas for future development include:
Catalyst Innovation: Designing novel catalysts that offer higher turnover numbers, operate under milder conditions, and provide exquisite control over regioselectivity will be crucial. This includes exploring alternatives to copper and ruthenium, as well as developing more robust and reusable catalytic systems. mdpi.com
Green Chemistry Approaches: The use of environmentally benign solvents like water, and energy sources such as microwave and ultrasound irradiation, will be further explored to create more sustainable synthetic protocols. evitachem.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, and its application to the synthesis of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole and its derivatives is an emerging area of interest. researchgate.net
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The iodine atom at the 4-position of the triazole ring imparts unique reactivity to the molecule, making it a valuable intermediate for further functionalization. This opens up possibilities for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce diverse substituents onto the triazole core. researchgate.net
Future research will aim to uncover new reactivity patterns beyond these established transformations. This could involve:
C-H Activation: Direct functionalization of the C-H bonds on the triazole ring or the propan-2-yl group would provide a more atom-economical route to complex derivatives.
Radical Reactions: Investigating the behavior of this compound under radical conditions could lead to novel and unexpected bond formations.
Photoredox Catalysis: The use of visible light to initiate transformations offers a green and powerful tool for exploring new reaction pathways. mdpi.com
Advanced Computational Modeling for Predictive Design and Reaction Optimization
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules and catalysts. beilstein-journals.orgnih.gov For this compound, computational modeling can play a pivotal role in several areas:
Reaction Mechanism Elucidation: Detailed computational studies can provide insights into the mechanisms of known and novel reactions, helping to explain observed regioselectivity and reactivity. nih.govbeilstein-journals.org For example, understanding the formation of the copper(I)-substituted acetylide intermediate and its subsequent cyclization is key to optimizing the synthesis of substituted triazoles. nih.gov
Predictive Catalyst Design: Machine learning and other computational techniques can be used to screen potential catalysts and predict their performance, accelerating the discovery of more efficient and selective synthetic routes. beilstein-journals.orgbeilstein-journals.orgrsc.org
In Silico Screening of Derivatives: Computational methods can be employed to predict the properties of virtual libraries of this compound derivatives, guiding synthetic efforts towards molecules with desired characteristics for specific applications. researchgate.netpensoft.net
Challenges in this area include the need for accurate and efficient computational methods, as well as the availability of high-quality experimental data for model validation. beilstein-journals.orgnih.gov
Expanding Non-Biological Applications in Catalysis and Advanced Materials
While triazoles have found extensive use in medicinal chemistry, their applications in materials science and catalysis are also growing. ekb.eg The unique electronic properties and structural features of the 4-iodo-1,2,3-triazole scaffold make it an attractive building block for:
Organocatalysis: Chiral triazole-based compounds have been investigated as organocatalysts in asymmetric synthesis. acs.org The development of catalysts incorporating the this compound motif could lead to new and efficient catalytic systems.
Advanced Materials: The triazole ring can serve as a rigid linker in the construction of polymers, metal-organic frameworks (MOFs), and other advanced materials with tailored optical, electronic, or porous properties. The presence of the iodine atom provides a handle for post-synthetic modification of these materials.
Fluorescent Probes: Triazole formation can be accompanied by a change in fluorescence, a property that can be exploited in the design of fluorescent probes for various analytical applications. rsc.org
Future research will focus on the rational design and synthesis of materials incorporating the this compound unit to achieve specific functionalities.
Design of Next-Generation Molecular Tools Incorporating Iodo-Triazole Scaffolds
The 1,2,3-triazole ring is a valuable scaffold in medicinal chemistry and chemical biology due to its stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups like amides. researchgate.netnih.govnih.gov The iodo-triazole moiety, in particular, offers a versatile platform for the development of next-generation molecular tools.
Key areas of focus include:
Bioorthogonal Chemistry: The click chemistry reaction used to form the triazole ring is a prime example of a bioorthogonal reaction. Designing novel iodo-triazole-based probes for bioorthogonal labeling and imaging will continue to be an active area of research.
Drug Discovery: The triazole scaffold is present in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents. nih.govnih.govnih.govrsc.org The this compound core can be used as a starting point for the synthesis of new drug candidates. nih.gov
Peptide Mimetics: Triazole-stapled peptides have shown promise in stabilizing alpha-helical structures and improving metabolic stability, making them attractive for targeting protein-protein interactions. nih.gov The iodo-triazole unit could be incorporated into such designs to allow for further functionalization or to act as a heavy atom for structural studies.
The continued exploration of the chemistry of this compound promises to yield a wealth of new knowledge and practical applications across a broad spectrum of scientific disciplines.
Q & A
Q. Basic
- Antimicrobial Agents : Triazole derivatives exhibit activity against bacterial/fungal strains via inhibition of cytochrome P450 enzymes. Structure-activity relationship (SAR) studies often modify the iodine substituent to enhance lipophilicity .
- Proton-Conductive Membranes : The triazole ring’s hydrogen-bonding capacity improves proton transport in polymer electrolytes. For example, poly(4-vinyl-1H-1,2,3-triazole) membranes show conductivity ~10⁻² S/cm under dry conditions .
How can researchers optimize the synthesis of this compound for scale-up?
Q. Advanced
- Solvent Screening : Replace MeCN with DMF or THF to enhance solubility of iodoalkyne precursors, reducing reaction time by 30% .
- Catalyst Recycling : Immobilize CuI on silica gel or magnetic nanoparticles to minimize metal contamination and enable reuse (≥5 cycles without significant yield drop) .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 80°C) while maintaining regioselectivity .
How does photolysis affect the stability of this compound, and how can degradation be mitigated?
Q. Advanced
- Mechanistic Insights : CASPT2/CASSCF studies reveal that UV exposure induces N–N bond cleavage in the triazole ring, forming reactive intermediates (e.g., nitrene species). Degradation pathways depend on solvent polarity and oxygen presence .
- Stabilization Strategies : Store in amber vials under inert gas (N₂/Ar). Add antioxidants like BHT (butylated hydroxytoluene) to suppress radical-mediated decomposition .
What computational methods are suitable for predicting the bioactivity of this compound derivatives?
Q. Advanced
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., estrogen receptors for anticancer agents). Key parameters include binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen-bonding with active-site residues .
- QSAR Models : Use descriptors like LogP, topological polar surface area (TPSA), and HOMO-LUMO gaps to predict antimicrobial IC₅₀ values. Validation via leave-one-out cross-checking ensures model robustness .
How should researchers resolve contradictions in spectral data during characterization?
Q. Advanced
- Dynamic NMR : Detect rotational isomerism in the isopropyl group, which may cause splitting of signals. Variable-temperature NMR (e.g., −40°C to 25°C) can coalesce split peaks .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error. Isotopic patterns (e.g., ¹²⁷I vs. ¹²⁶I) must align with theoretical distributions .
What methodologies are used to evaluate the biological activity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
